1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

Übersicht

Beschreibung

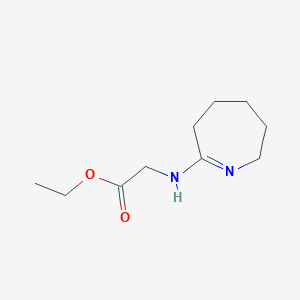

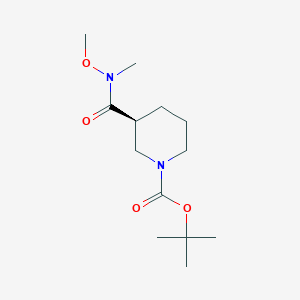

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, also known as 1-Amino-4-piperidinoprop-2-en-1-one, is a synthetic organic compound that has been used in scientific research and laboratory experiments for a variety of purposes. This compound has a wide range of applications, including its use as a reagent in chemical synthesis, as a model compound for studying the mechanism of enzyme-catalyzed reactions, and as a potential drug candidate.

Wissenschaftliche Forschungsanwendungen

1. Role as ASK1 Inhibitors

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one derivatives have been identified as potent ASK1 inhibitors, useful in treating inflammation and pain. These compounds show potential utility in indications like osteoarthritis and neuropathic pain (Norman, 2012).

2. Inhibitors of Epoxide Hydrolase

Derivatives of this compound, through reactions with R-adamant-1-yl isocyanates, result in ureas that act as inhibitors of epoxide hydrolase sEH. These ureas show increased solubility in water and possess inhibitory activity in specific ranges (Butov, Burmistrov, Danilov, 2017).

3. Synthesis of Biological Active Derivatives

Research on chemical derivatives of 4-aminopiperidines has been conducted due to their broad spectrum of biological activity. This includes the synthesis of substituted urethanes containing a 4-propyl(allyl, propargyl)piperidine-4-yl fragment, showing a range of biological effects (Kuznetsov, Lantsetov, Andreeva, Prostakov, 1994).

4. Asymmetric Hydrogenation for 3-Aminopiperidine Derivatives

An efficient method for synthesizing enantioenriched 3-aminopiperidine derivatives has been developed using rhodium-catalyzed asymmetric hydrogenation. These derivatives are important structural units in many natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, Ratovelomanana-Vidal, 2016).

5. Molecular-Electronic Structures and Supramolecular Aggregation

Studies on molecules of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which include variants of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, reveal their polarized molecular-electronic structures and their ability to form supramolecular aggregates through intramolecular hydrogen bonding (Low, Cobo, Nogueras, Cuervo, Abonía, Glidewell, 2004).

6. Solvent Polarity Effects on Photophysical Properties

The influence of solvent polarity on the photophysical properties of chalcone derivatives, including variants of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, has been studied, showing significant solvatochromic effects due to intramolecular charge transfer interactions (Kumari, Varghese, George, Sudhakar, 2017).

7. Metabolism by Cytochrome P450s

4-Aminopiperidines, including 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, are metabolized by cytochrome P450s, with CYP3A4 as a major isoform. Understanding their interaction at a molecular level is crucial for drug design (Sun, Scott, 2011).

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDSNOXLHFQPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)

![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)